![molecular formula C17H24O4 B2750791 (E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid CAS No. 1630949-90-4](/img/structure/B2750791.png)
(E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid
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Description
(E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid, also known as HMPA, is a synthetic compound that belongs to the family of cinnamic acid derivatives. HMPA is a widely studied compound in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Hydrogen-Bonded Networks
Shu-Ping Yang et al. (2006) investigated the crystal structure of a closely related compound, (E)-3-(4-methoxyphenyl)prop-2-enoic acid, revealing that molecules are linked into chains by paired hydrogen bonds and weak intermolecular interactions, forming a three-dimensional network. This structural characteristic may have implications for designing materials with specific physical properties (Yang et al., 2006).
Structural and Spectroscopic Analysis
Venkatesan et al. (2016) performed an extensive study on (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, characterizing it through X-ray crystallography, spectroscopy, and quantum chemical calculations. Their analysis provides insights into the molecular interactions and stability of such compounds, relevant for materials science and molecular engineering (Venkatesan et al., 2016).
Antioxidant Activity
Research on derivatives of (E)-3-(4-methoxyphenyl)prop-2-enoic acid has shown potential antioxidant activities. For instance, a study by Sulpizio et al. (2016) on methoxy- and hydroxyl-substituted 2'-aminochalcones, structurally related compounds, demonstrated significant in vitro antioxidant properties. This suggests that modifications to the (E)-3-(4-methoxyphenyl)prop-2-enoic acid structure could yield potent antioxidants (Sulpizio et al., 2016).
Bioactive Compounds from Marine Fungi
Lan-lan Xu et al. (2017) isolated phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, demonstrating strong antioxidant activity. Although the direct relevance to (E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid is indirect, this study highlights the potential of structurally related compounds for discovering new bioactive substances with applications in pharmaceuticals and nutraceuticals (Xu et al., 2017).
properties
IUPAC Name |
(E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-7-12-21-15-10-8-14(9-11-17(18)19)13-16(15)20-2/h8-11,13H,3-7,12H2,1-2H3,(H,18,19)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGUJINJMPKTPO-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid |
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